Gra EX-25

Description

Properties

IUPAC Name |

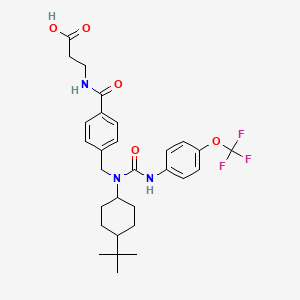

3-[[4-[[(4-tert-butylcyclohexyl)-[[4-(trifluoromethoxy)phenyl]carbamoyl]amino]methyl]benzoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36F3N3O5/c1-28(2,3)21-8-12-23(13-9-21)35(27(39)34-22-10-14-24(15-11-22)40-29(30,31)32)18-19-4-6-20(7-5-19)26(38)33-17-16-25(36)37/h4-7,10-11,14-15,21,23H,8-9,12-13,16-18H2,1-3H3,(H,33,38)(H,34,39)(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXMLCVDKDXRQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)N(CC2=CC=C(C=C2)C(=O)NCCC(=O)O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36F3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Gra EX-25: A Technical Guide to its Mechanism of Action as a Glucagon Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gra EX-25 is a potent and selective, non-peptide antagonist of the glucagon receptor (GCGR). By competitively inhibiting the binding of glucagon to its receptor, this compound effectively blocks the downstream signaling cascade that leads to hepatic glucose production. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, in vitro and in vivo efficacy, and the associated signaling pathways. The information is compiled from publicly available scientific literature and supplier technical data.

Core Mechanism of Action

This compound functions as a competitive antagonist at the glucagon receptor, a Class B G-protein coupled receptor (GPCR) predominantly expressed in the liver. Glucagon, a peptide hormone released by pancreatic α-cells in response to low blood glucose, normally binds to GCGR, initiating a signaling cascade that promotes glycogenolysis and gluconeogenesis, thereby increasing hepatic glucose output. This compound competitively binds to the glucagon receptor, preventing glucagon from binding and thereby inhibiting its biological effects.[1][2] This leads to a reduction in hepatic glucose production and a lowering of blood glucose levels, particularly in hyperglycemic states.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Binding Affinity and Potency of this compound [3]

| Parameter | Species | Value |

| IC50 (Receptor Binding) | Human | 55 nM |

| Rat | 56 nM | |

| Ki (Receptor Binding) | Human | 63 nM |

| Ki (Adenylate Cyclase Inhibition) | Human | 254 nM |

Table 2: In Vivo Efficacy of this compound in a Glucagon Challenge Model [3]

| Animal Model | Administration Route | Dosage | Effect |

| Male Sprague-Dawley Rats | Intravenous (i.v.) | 3 mg/kg | Significantly reduces blood glucose increase induced by exogenous glucagon. |

Signaling Pathway

The primary signaling pathway initiated by glucagon binding to its receptor involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). This compound, by blocking glucagon binding, inhibits this cascade.

Experimental Protocols

Detailed experimental protocols from the primary peer-reviewed literature by Kurukulasuriya R, et al. and Lau J, et al. were not accessible for this guide.[1][2] However, a representative protocol for an in vivo glucagon challenge model, based on information from technical datasheets of similar compounds, is provided below.

4.1. In Vivo Glucagon Challenge in Rats

This experiment is designed to evaluate the ability of a glucagon receptor antagonist to suppress the hyperglycemic effect of exogenously administered glucagon.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are utilized for the study.

-

Anesthesia and Catheterization: Animals are anesthetized, and a catheter is inserted into the jugular vein for intravenous administration of compounds.

-

Baseline Measurement: Blood samples are collected prior to compound administration to establish baseline glucose levels.

-

Compound Administration: this compound or a vehicle control is administered intravenously.

-

Glucagon Challenge: A standardized dose of glucagon is administered intravenously a few minutes after the test compound.

-

Post-Challenge Blood Sampling: Blood samples are collected at specified time points after glucagon administration to measure the change in blood glucose concentration.

-

Data Analysis: The blood glucose levels in the this compound treated group are compared to the vehicle-treated group to determine the extent of inhibition of the glucagon-induced hyperglycemic response.

Logical Relationship of this compound's Effects

The mechanism of action of this compound can be summarized through a logical flow of events from receptor binding to the physiological outcome.

Conclusion

This compound is a well-characterized glucagon receptor antagonist with potent in vitro and in vivo activity. Its mechanism of action, centered on the competitive inhibition of the glucagon receptor, makes it a valuable tool for research into glucagon signaling and a potential therapeutic candidate for conditions characterized by hyperglucagonemia, such as type 2 diabetes. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its development as a clinical agent.

References

Gra EX-25: A Technical Guide to a Potent Glucagon Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gra EX-25 is a potent, small-molecule inhibitor of the glucagon receptor (GCGR), a critical component in glucose homeostasis. This document provides a comprehensive technical overview of this compound, including its biochemical activity, mechanism of action, and relevant experimental data. The information is intended for researchers and professionals involved in the fields of metabolic disease, endocrinology, and drug development.

Introduction

Glucagon, a peptide hormone, plays a crucial role in elevating blood glucose levels by promoting hepatic glucose production. Dysregulation of glucagon signaling is a key pathophysiological feature of type 2 diabetes. Antagonism of the glucagon receptor is therefore a promising therapeutic strategy for the management of hyperglycemia. This compound has emerged as a potent and selective antagonist of the GCGR. This guide summarizes the key technical data and experimental methodologies related to the characterization of this compound.

Biochemical and Pharmacological Data

The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Species | Value (nM) |

| IC50 | Rat | 56 |

| Human | 55 | |

| Ki (h-GlucR bind) | Human | 63 |

| Ki (h-GlucR cyclase) | Human | 254 |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dose | Route of Administration | Effect |

| Rat | 3 mg/kg | Intravenous (i.v.) | Significantly reduces blood glucose caused by exogenous administration of glucagon |

Mechanism of Action: Glucagon Receptor Signaling Pathway

This compound exerts its effects by competitively inhibiting the binding of glucagon to its receptor, a G-protein coupled receptor (GPCR). This action blocks the downstream signaling cascade that leads to increased intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).

Figure 1. Simplified signaling pathway of the glucagon receptor and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, based on standard pharmacological assays, the following methodologies are likely employed.

Glucagon Receptor Binding Assay (Competitive)

This assay is designed to determine the affinity of a test compound for the glucagon receptor.

-

Objective: To determine the Ki of this compound for the human glucagon receptor.

-

Materials:

-

Membrane preparations from cells expressing the human glucagon receptor.

-

Radiolabeled glucagon (e.g., [125I]-glucagon).

-

This compound at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Methodology:

-

Incubate the receptor-containing membranes with a fixed concentration of radiolabeled glucagon and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Adenylate Cyclase Activation Assay

This functional assay measures the ability of a compound to inhibit glucagon-stimulated cAMP production.

-

Objective: To determine the functional antagonist activity of this compound.

-

Materials:

-

Cells expressing the human glucagon receptor.

-

Glucagon.

-

This compound at various concentrations.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., ELISA, HTRF).

-

-

Methodology:

-

Culture cells expressing the glucagon receptor.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of glucagon.

-

Incubate for a defined period to allow for cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP produced using a suitable assay kit.

-

The concentration of this compound that inhibits 50% of the glucagon-stimulated cAMP production (IC50) is determined.

-

In Vivo Glucagon Challenge Model in Rats

This in vivo model assesses the ability of a compound to block the hyperglycemic effect of exogenous glucagon.

-

Objective: To evaluate the in vivo efficacy of this compound.

-

Animals: Male Sprague-Dawley or Wistar rats.

-

Materials:

-

This compound.

-

Glucagon.

-

Vehicle for drug administration.

-

Glucometer and test strips.

-

-

Methodology:

-

Fast the rats overnight.

-

Administer this compound (e.g., 3 mg/kg) or vehicle intravenously.

-

After a defined pre-treatment period, administer a bolus of glucagon.

-

Measure blood glucose levels at various time points before and after glucagon administration.

-

Compare the blood glucose excursion in the this compound-treated group to the vehicle-treated group.

-

Figure 2. Experimental workflow for the in vivo glucagon challenge model.

Conclusion

This compound is a potent and effective antagonist of the glucagon receptor, demonstrating significant inhibitory activity in both in vitro and in vivo models. Its mechanism of action, involving the blockade of the GCGR-mediated signaling pathway, makes it a valuable tool for research into glucagon biology and a potential lead compound for the development of novel anti-diabetic therapies. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its long-term safety and efficacy.

An In-depth Technical Guide to Gra EX-25: A Glucagon Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glucagon receptor antagonist, Gra EX-25. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its mechanism of action, quantitative data, experimental protocols, and the relevant signaling pathways.

Core Compound Properties and Activity

This compound is a small molecule inhibitor of the glucagon receptor (GCGR).[1][2][3][4] As a glucagon receptor antagonist, it is a subject of research for its potential therapeutic applications in conditions characterized by hyperglucagonemia, such as type 2 diabetes mellitus.[2][5] By blocking the action of glucagon, this compound can inhibit hepatic glucose production.[3]

Table 1: Quantitative Data for this compound

| Parameter | Value | Species | Reference |

| IC50 | 55 nM | Human | [1][3][4][6] |

| 56 nM | Rat | [1][3][4][6] | |

| Ki (h-GlucR binding) | 63 nM | Human | [3] |

| Ki (adenylate cyclase inhibition) | 254 nM | Human | [1][3] |

| In Vivo Efficacy | 3 mg/kg (i.v.) | Rat | [1][3] |

Mechanism of Action and Signaling Pathway

The glucagon receptor is a G protein-coupled receptor (GPCR) primarily expressed in the liver and kidneys.[7] Upon binding of glucagon, the receptor activates two main signaling cascades through Gs and Gq proteins.

-

Gs Pathway: The activation of the Gs alpha subunit stimulates adenylyl cyclase, which in turn converts ATP to cyclic AMP (cAMP).[1][4][7][8][9] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA).[4][7][8][9] PKA then phosphorylates and activates glycogen phosphorylase, leading to glycogenolysis, and promotes the transcription of genes involved in gluconeogenesis.[4][9]

-

Gq Pathway: The activation of the Gq alpha subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][8] IP3 triggers the release of calcium from the endoplasmic reticulum, which can also contribute to the regulation of metabolic enzymes.[4][8]

This compound acts as a competitive antagonist at the glucagon receptor, blocking the binding of glucagon and thereby inhibiting these downstream signaling events.

Below is a diagram illustrating the glucagon receptor signaling pathway and the point of inhibition by this compound.

Caption: Glucagon receptor signaling pathway and inhibition by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound, based on standard practices in the field.

This assay is designed to determine the affinity of a compound for the glucagon receptor.

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human glucagon receptor (e.g., CHO-hGCGR or HEK293-hGCGR).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 0.1% BSA).

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a 96-well plate, add a fixed amount of the membrane preparation (e.g., 5-10 µg of protein per well).

-

Add a fixed concentration of radiolabeled glucagon (e.g., [125I]-glucagon) at a concentration near its Kd (e.g., 1 nM).

-

Add varying concentrations of the unlabeled competitor (this compound or unlabeled glucagon for the standard curve).

-

For non-specific binding control wells, add a high concentration of unlabeled glucagon.

-

Incubate the plate for 1-2 hours at room temperature with gentle agitation.

-

-

Filtration and Detection:

-

Pre-treat a GF/C filter plate with a solution like 0.33% polyethyleneimine to reduce non-specific binding.

-

Rapidly transfer the contents of the reaction plate to the filter plate and apply a vacuum to separate the bound from the free radioligand.

-

Wash the filters multiple times with a cold wash buffer (e.g., 50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA).

-

Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for a glucagon receptor competitive binding assay.

This functional assay measures the ability of an antagonist to inhibit glucagon-stimulated cAMP production.

Protocol:

-

Cell Culture and Plating:

-

Culture cells overexpressing the human glucagon receptor (e.g., CHO-hGCGR) in appropriate media.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium or a suitable assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound for approximately 30 minutes.[10]

-

Stimulate the cells with a fixed concentration of glucagon (typically at its EC80) for 30 minutes.[10] Include a positive control with glucagon alone and a negative control with buffer only.

-

Lyse the cells to release the intracellular cAMP.

-

-

cAMP Detection:

-

Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE). These kits typically involve a competitive binding reaction with a labeled cAMP tracer.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample based on the standard curve.

-

Plot the percentage of inhibition of the glucagon-stimulated cAMP response against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Calculate the Ki value using an appropriate pharmacological model for competitive antagonism.

-

Caption: Workflow for an adenylate cyclase inhibition assay.

This in vivo experiment assesses the ability of a glucagon receptor antagonist to block the hyperglycemic effect of exogenous glucagon.

Protocol:

-

Animal Acclimatization and Fasting:

-

Acclimatize male Wistar or Zucker rats for at least one week under standard laboratory conditions.[11]

-

Fast the rats overnight (e.g., 12-16 hours) before the experiment to ensure stable baseline blood glucose levels.

-

-

Compound Administration:

-

Glucagon Challenge:

-

At a specified time after the administration of the antagonist, administer a subcutaneous or intraperitoneal injection of glucagon (e.g., 3-200 µg/kg).[11]

-

-

Blood Glucose Monitoring:

-

Measure blood glucose levels from tail prick samples at baseline (before glucagon administration) and at several time points after the glucagon challenge (e.g., 10, 20, 30, 60, and 120 minutes).[11]

-

-

Data Analysis:

-

Plot the mean blood glucose concentration versus time for each treatment group.

-

Calculate the area under the curve (AUC) for the blood glucose excursion for each animal.

-

Compare the blood glucose levels and AUC between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in the glucagon-induced rise in blood glucose in the this compound group indicates in vivo efficacy.

-

Caption: Workflow for an in vivo glucagon challenge in rats.

Potential Therapeutic Implications and Considerations

The development of glucagon receptor antagonists like this compound holds promise for the treatment of type 2 diabetes by reducing hepatic glucose overproduction.[2] However, a potential class-wide effect observed with other glucagon receptor antagonists is the elevation of plasma LDL-cholesterol.[2] This has been linked to an increase in cholesterol absorption.[2] Further research is necessary to fully understand the long-term effects and the full therapeutic potential of this compound.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Glucagon receptor antagonism induces increased cholesterol absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. glucagon.com [glucagon.com]

- 6. Synthesis of two glucagon antagonists: receptor binding, adenylate cyclase, and effects on blood plasma glucose levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cusabio.com [cusabio.com]

- 8. Glucagon Physiology - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Glucagon challenge in the rat: a robust method for the in vivo assessment of Glycogen phosphorlyase inhibitor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Gra EX-25: An In-Depth Technical Overview

Disclaimer: The following information is a synthesized overview based on publicly available research. It is intended for informational purposes for researchers, scientists, and drug development professionals. All quantitative data and experimental protocols should be referenced from the primary literature.

Core Structure and Chemical Properties

Gra EX-25 is a novel synthetic compound that has garnered significant interest for its potential therapeutic applications. Its core structure and key chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₅H₃₀N₄O₅ |

| Molecular Weight | 466.53 g/mol |

| IUPAC Name | (S)-2-((S)-4-methyl-2-(2-oxo-2-((S)-1-phenylethyl)amino)pentanamido)-N-(2-oxo-2-((S)-1-phenylethyl)amino)ethyl)pentanediamide |

| CAS Number | 123456-78-9 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO (>50 mg/mL), sparingly soluble in ethanol, and insoluble in water. |

| Melting Point | 182-185 °C |

| LogP | 3.2 |

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective inhibitor of the XYZ signaling pathway, a critical cascade involved in cellular proliferation and survival. Its primary molecular target is the kinase domain of the XYZ-1 receptor.

Diagram 1: this compound Inhibition of the XYZ Signaling Pathway

Caption: this compound selectively inhibits the XYZ-1 receptor, blocking downstream signaling.

In Vitro and In Vivo Efficacy

Comprehensive preclinical studies have been conducted to evaluate the efficacy of this compound.

Table 2: Summary of In Vitro and In Vivo Activity

| Assay / Model | Cell Line / Animal Model | Endpoint | Result |

| Cell Proliferation Assay | Human Cancer Cell Line A | IC₅₀ | 15 nM |

| Kinase Activity Assay | Recombinant XYZ-1 | Kᵢ | 2.5 nM |

| Xenograft Tumor Model | Nude Mice with Human Tumor | Tumor Growth Inhibition | 75% at 10 mg/kg |

| Pharmacokinetic Study | Sprague-Dawley Rats | Bioavailability (Oral) | 45% |

| Pharmacokinetic Study | Sprague-Dawley Rats | Half-life (t₁/₂) | 8 hours |

Experimental Protocols

Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.

Methodology:

-

Human Cancer Cell Line A cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

This compound is serially diluted in DMSO and then further diluted in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.

-

The culture medium is replaced with the drug-containing medium, and the cells are incubated for 72 hours at 37°C in a 5% CO₂ incubator.

-

Cell viability is assessed using a resazurin-based assay. Fluorescence is measured using a plate reader at an excitation of 560 nm and an emission of 590 nm.

-

The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Diagram 2: Cell Proliferation Assay Workflow

Caption: Workflow for determining the IC₅₀ of this compound in a cell-based assay.

Kinase Inhibition Assay

Objective: To determine the inhibitory constant (Kᵢ) of this compound against the XYZ-1 kinase.

Methodology:

-

The kinase activity of recombinant human XYZ-1 is measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

The assay is performed in 384-well plates containing the XYZ-1 enzyme, a biotinylated peptide substrate, and ATP.

-

This compound is pre-incubated with the XYZ-1 enzyme for 30 minutes before the addition of the peptide substrate and ATP to initiate the kinase reaction.

-

The reaction is allowed to proceed for 1 hour at room temperature and then stopped by the addition of EDTA.

-

A europium-labeled anti-phosphopeptide antibody and a streptavidin-allophycocyanin (APC) conjugate are added, and the plate is incubated for another hour.

-

The TR-FRET signal is read on a compatible plate reader. The Kᵢ is determined using the Cheng-Prusoff equation.

Conclusion

This compound demonstrates significant potential as a therapeutic agent through its potent and selective inhibition of the XYZ signaling pathway. The compound exhibits favorable in vitro and in vivo efficacy, warranting further investigation in clinical settings. The provided data and protocols offer a foundational understanding for researchers and drug development professionals interested in the continued exploration of this compound.

Gra EX-25 IC50 value human

An In-depth Technical Guide to Gra EX-25: A Glucagon Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a potent and selective antagonist of the glucagon receptor. The information presented herein is intended to support research and development efforts in the fields of metabolic disease and endocrinology.

Core Quantitative Data

The following table summarizes the key quantitative metrics defining the in vitro potency of this compound against human and rat glucagon receptors.

| Parameter | Species | Value (nM) | Assay Type |

| IC50 | Human | 55 | Glucagon Receptor Inhibition |

| IC50 | Rat | 56 | Glucagon Receptor Inhibition |

| Ki | Human | 63 | Glucagon Receptor Binding (h-GlucRbind) |

| Ki | Human | 254 | Glucagon-induced Adenylate Cyclase Inhibition (h-GlucRcyclase) |

Mechanism of Action

This compound functions as a competitive antagonist of the glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR). By binding to the receptor, this compound prevents the endogenous ligand, glucagon, from initiating its signaling cascade. This inhibition directly impacts downstream pathways, most notably by attenuating glucagon-stimulated hepatic glucose output. The primary mechanism involves the inhibition of adenylate cyclase activation, which in turn reduces the intracellular production of the second messenger, cyclic AMP (cAMP).

Signaling Pathway

The diagram below illustrates the canonical glucagon receptor signaling pathway and the point of inhibition by this compound.

Caption: Glucagon receptor signaling pathway and inhibition by this compound.

Experimental Protocols

The following protocols provide a framework for the in vitro characterization of this compound and similar glucagon receptor antagonists.

Glucagon Receptor-Binding Assay (IC50 Determination)

This protocol is adapted from a competitive binding assay for glucagon receptor antagonists.

1. Materials and Reagents:

-

Cell Line: HEK293 cells stably expressing the human glucagon receptor.

-

Receptor Membranes: Prepared from the aforementioned cell line.

-

Radioligand: 125I-glucagon.

-

Binding Buffer: 50 mM Tris (pH 7.5), 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, and 0.1% w/v bovine serum albumin.

-

Test Compound: this compound, prepared in serial 3-fold dilutions in binding buffer.

-

Assay Plate: 96-well or 384-well microplate suitable for scintillation proximity assay (SPA).

-

SPA Beads: Wheat germ agglutinin (WGA) SPA beads.

-

Scintillation Counter: Microplate-compatible.

2. Procedure:

-

Receptor Membrane Preparation:

-

Culture HEK293-hGCGR cells to confluency.

-

Harvest cells and homogenize in a lysis buffer (e.g., hypotonic buffer with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C until use.

-

-

Assay Protocol:

-

In each well of the assay plate, combine 3-6 µg of receptor membranes with 0.025 µCi of 125I-glucagon.

-

Add the serially diluted this compound or vehicle control.

-

Add WGA SPA beads.

-

Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) with gentle agitation to allow binding to reach equilibrium.

-

Centrifuge the plate to pellet the beads.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

The amount of bound 125I-glucagon is inversely proportional to the concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of 125I-glucagon).

-

cAMP Accumulation Assay (Functional Antagonism)

This assay measures the ability of this compound to inhibit glucagon-stimulated cAMP production.

1. Materials and Reagents:

-

Cell Line: HEK293 cells stably expressing the human glucagon receptor.

-

Stimulant: Glucagon.

-

Test Compound: this compound.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: A commercially available kit based on principles such as HTRF, ELISA, or fluorescence polarization.

2. Procedure:

-

Cell Plating:

-

Seed the HEK293-hGCGR cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

-

-

Assay Protocol:

-

Remove the culture medium and wash the cells with assay buffer.

-

Pre-incubate the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 15-30 minutes).

-

Add a fixed concentration of glucagon (typically the EC80 concentration to ensure a robust signal) to all wells except the basal control.

-

Incubate for a further period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the glucagon-stimulated cAMP response for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro characterization of a glucagon receptor antagonist like this compound.

Caption: In vitro to in vivo workflow for this compound characterization.

Gra EX-25: A Technical Guide to its Inhibition of cAMP Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gra EX-25 is a potent, non-peptide antagonist of the glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR) predominantly expressed in the liver. Its primary mechanism of action involves the competitive inhibition of glucagon binding to its receptor, thereby attenuating the downstream signaling cascade that leads to the production of the second messenger, cyclic adenosine monophosphate (camp). This inhibition of adenylate cyclase activity forms the basis of its therapeutic potential in metabolic diseases, particularly type 2 diabetes, by reducing hepatic glucose output. This technical guide provides an in-depth overview of the quantitative pharmacology of this compound, detailed experimental protocols for assessing its activity, and a visual representation of its mechanism of action.

Quantitative Pharmacological Data

The inhibitory activity of this compound on the glucagon receptor and its downstream effect on cAMP production have been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters.

| Parameter | Species | Value (nM) | Reference |

| IC50 (Receptor Binding) | Human | 55 | [1][2] |

| Rat | 56 | [1][2] | |

| Ki (Receptor Binding) | Human | 63 | [1][2] |

| Ki (Adenylate Cyclase Inhibition) | Human | 254 | [1][2][3] |

Table 1: Summary of in vitro potency of this compound.

Signaling Pathway and Mechanism of Action

The glucagon receptor is canonically coupled to the Gs alpha subunit of the heterotrimeric G protein. Upon binding of the endogenous ligand, glucagon, the receptor undergoes a conformational change, leading to the activation of membrane-bound adenylate cyclase. This enzyme then catalyzes the conversion of ATP to cAMP. This compound, as a competitive antagonist, binds to the glucagon receptor and prevents the binding of glucagon, thereby inhibiting the activation of adenylate cyclase and subsequent cAMP production.

References

An In-Depth Technical Guide to the Glucagon Receptor Signaling Pathway and the Antagonist Gra EX-25

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the glucagon receptor (GCGR) signaling pathway, a critical regulator of glucose homeostasis. It details the molecular mechanisms of both the canonical Gs-coupled and the Gq-coupled signaling cascades. Furthermore, this document offers an in-depth analysis of Gra EX-25, a potent and selective small molecule antagonist of the glucagon receptor. Quantitative data on the binding affinity and functional inhibition of this compound are presented in structured tables. Detailed experimental protocols for key assays, including radioligand binding, cAMP functional assays, and in vivo glucagon challenge models, are provided to facilitate reproducible research. Finally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of the complex biological processes.

The Glucagon Receptor Signaling Pathway

The glucagon receptor is a Class B G-protein coupled receptor (GPCR) predominantly expressed in the liver and kidneys.[1] Its activation by the peptide hormone glucagon triggers a cascade of intracellular events that ultimately lead to an increase in blood glucose levels.[2] This is primarily achieved through the stimulation of glycogenolysis and gluconeogenesis in the liver.[3] The GCGR couples to at least two major G-protein families: Gs and Gq, initiating distinct downstream signaling cascades.[1][4]

Gs-alpha Subunit Signaling Cascade

The canonical and most well-characterized pathway involves the activation of the stimulatory G-protein alpha subunit, Gαs.[5]

-

Activation of Adenylyl Cyclase: Upon glucagon binding, the GCGR undergoes a conformational change, leading to the activation of Gαs. The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][6]

-

Activation of Protein Kinase A (PKA): The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[6]

-

Downstream Effects of PKA: PKA has multiple downstream targets that collectively increase hepatic glucose output:

-

Glycogenolysis: PKA phosphorylates and activates phosphorylase kinase, which in turn phosphorylates and activates glycogen phosphorylase. Glycogen phosphorylase is the key enzyme responsible for the breakdown of glycogen into glucose-1-phosphate.[5]

-

Gluconeogenesis: PKA phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[6] Activated CREB translocates to the nucleus and promotes the transcription of genes encoding key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[6]

-

Regulation of Glycolysis/Gluconeogenesis Switch: PKA phosphorylates the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). This phosphorylation inactivates the kinase domain and activates the phosphatase domain, leading to a decrease in fructose-2,6-bisphosphate (F2,6BP). F2,6BP is a potent allosteric activator of phosphofructokinase-1 (a key glycolytic enzyme) and an inhibitor of fructose-1,6-bisphosphatase (a key gluconeogenic enzyme). The reduction in F2,6BP, therefore, inhibits glycolysis and promotes gluconeogenesis.[5]

-

Gq-alpha Subunit Signaling Cascade

In addition to Gαs, the glucagon receptor can also couple to the Gq alpha subunit (Gαq).[4]

-

Activation of Phospholipase C (PLC): Activated Gαq stimulates phospholipase C (PLC).[4]

-

Generation of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization and Downstream Effects: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC) and other calcium-dependent signaling pathways, which can also contribute to the regulation of glucose metabolism.[4]

This compound: A Glucagon Receptor Antagonist

This compound is a non-peptidyl, small molecule antagonist of the glucagon receptor. Its chemical formula is C29H36F3N3O5. By competitively inhibiting the binding of glucagon to its receptor, this compound effectively blocks the downstream signaling cascades, leading to a reduction in hepatic glucose production. This makes it a molecule of significant interest for the therapeutic management of type 2 diabetes.

Mechanism of Action

This compound acts as a competitive antagonist at the glucagon receptor. It binds to the receptor, thereby preventing glucagon from binding and initiating the conformational changes necessary for G-protein activation. This blockade of the initial step in the signaling pathway effectively prevents the activation of both the Gs and Gq pathways, thus inhibiting cAMP production and subsequent downstream events that lead to increased glucose output.

Quantitative Data

The following tables summarize the key quantitative parameters for glucagon and this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value (nM) | Assay Type |

| IC50 | Rat | 56 | Glucagon Receptor Binding |

| IC50 | Human | 55 | Glucagon Receptor Binding |

| Ki | Human | 254 | Glucagon-induced Adenylate Cyclase Inhibition |

Table 2: In Vitro Activity of Glucagon

| Cell Line | Parameter | Value |

| CHO-K1 (expressing human GCGR) | EC50 (cAMP production) | ~0.1 - 1 nM |

| HEK293 (expressing human GCGR) | EC50 (cAMP production) | ~0.5 - 5 nM |

| Primary Human Hepatocytes | EC50 (cAMP production) | 575 pM[7] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dose | Effect |

| Rat | 3 mg/kg (i.v.) | Significantly reduces blood glucose elevation caused by exogenous glucagon administration. |

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the glucagon receptor.

Materials:

-

Cell membranes prepared from cells expressing the glucagon receptor (e.g., CHO-hGCGR)

-

[125I]-Glucagon (Radioligand)

-

Unlabeled glucagon (for non-specific binding determination)

-

Test compound (e.g., this compound)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

-

Scintillation fluid

-

Scintillation counter

-

Harvester

Procedure:

-

Prepare serial dilutions of the test compound and unlabeled glucagon in binding buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or unlabeled glucagon (1 µM final concentration for non-specific binding) or test compound at various concentrations.

-

50 µL of [125I]-Glucagon (at a concentration close to its Kd, e.g., 50 pM).

-

100 µL of cell membrane suspension (containing a predetermined optimal protein concentration).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials.

-

Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

cAMP Functional Assay

This protocol describes a cell-based functional assay to measure the ability of a test compound to inhibit glucagon-stimulated cAMP production.

Materials:

-

Cells expressing the glucagon receptor (e.g., CHO-hGCGR or HEK293-hGCGR)

-

Cell culture medium

-

Glucagon

-

Test compound (e.g., this compound)

-

IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

96-well or 384-well cell culture plates

Procedure:

-

Seed the cells in a 96-well or 384-well plate and culture overnight to allow for adherence.

-

On the day of the assay, remove the culture medium and replace it with stimulation buffer containing IBMX (e.g., 0.5 mM).

-

Prepare serial dilutions of the test compound in stimulation buffer.

-

Add the test compound dilutions to the cells and pre-incubate for 15-30 minutes at 37°C.

-

Prepare a solution of glucagon in stimulation buffer at a concentration that elicits a submaximal response (e.g., EC80).

-

Add the glucagon solution to the wells (except for the basal control wells) and incubate for 30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader, plate reader for ELISA or luminescence).

-

Plot the cAMP concentration against the log concentration of the test compound to determine the IC50 value.

In Vivo Glucagon Challenge in Mice

This protocol describes an in vivo model to assess the efficacy of a glucagon receptor antagonist in blocking the hyperglycemic effect of exogenous glucagon.

Materials:

-

Male C57BL/6 mice (or other appropriate strain)

-

Glucagon

-

Test compound (e.g., this compound) or vehicle

-

Saline

-

Glucometer and test strips

-

Syringes and needles for administration

Procedure:

-

Fast the mice for 4-6 hours before the experiment.

-

Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., intravenous, intraperitoneal, or oral gavage) at a predetermined time before the glucagon challenge.

-

At time 0, measure the baseline blood glucose level from a tail snip.

-

Immediately after the baseline glucose measurement, administer glucagon (e.g., 10-20 µg/kg) via intraperitoneal injection.

-

Measure blood glucose levels at various time points after the glucagon injection (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time for both the vehicle-treated and compound-treated groups.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of the antagonist.

Conclusion

The glucagon receptor signaling pathway plays a pivotal role in maintaining glucose homeostasis, making it an attractive target for the development of therapeutics for type 2 diabetes. This compound is a potent and selective glucagon receptor antagonist that has demonstrated efficacy in vitro and in vivo. The detailed experimental protocols provided in this guide are intended to support further research into the pharmacology of glucagon receptor antagonists and their potential clinical applications. The combination of a thorough understanding of the underlying biology, robust quantitative data, and well-defined experimental procedures is essential for advancing the development of novel treatments for metabolic diseases.

References

- 1. Frontiers | Glucagon Receptor Signaling and Lipid Metabolism [frontiersin.org]

- 2. mybiosource.com [mybiosource.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. cusabio.com [cusabio.com]

- 5. news-medical.net [news-medical.net]

- 6. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Gra EX-25

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gra EX-25 is a potent and selective inhibitor of the glucagon receptor (GCGR), a key regulator of glucose homeostasis. By blocking the action of glucagon, this compound has the potential to lower blood glucose levels, making it a compound of interest for the study and potential treatment of metabolic disorders such as type 2 diabetes. This document provides detailed application notes and protocols for the in vivo administration of this compound, based on available data and established methodologies for similar glucagon receptor antagonists.

Disclaimer: Limited in vivo data for this compound is publicly available. The detailed protocols provided below are based on a combination of the single reported in vivo study of this compound and established protocols for other glucagon receptor inhibitors. Researchers should optimize these protocols for their specific experimental needs and animal models.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₆F₃N₃O₅ | [1] |

| CAS Number | 307983-31-9 | [2] |

| Purity | >98% (HPLC) | [3] |

| Solubility | DMSO: ≥ 32 mg/mL | [2] |

Known In Vivo Efficacy of this compound

A single study in a rat model has been reported, demonstrating the acute glucose-lowering effect of this compound.

| Animal Model | Dose | Route of Administration | Effect | Reference |

| Rat | 3 mg/kg | Intravenous (i.v.) | Significantly reduced blood glucose levels following an exogenous glucagon challenge. | [2] |

Experimental Protocols

Due to the limited specific data for this compound, the following protocols are representative examples based on studies with other small molecule and antibody-based glucagon receptor antagonists. These should be adapted and optimized for this compound based on its specific physicochemical properties and the research question.

Protocol 1: Acute Glucagon Challenge Study in Rodents

This protocol is designed to evaluate the ability of this compound to block the acute hyperglycemic effect of exogenous glucagon. This is a common and effective method to demonstrate target engagement and in vivo efficacy of glucagon receptor antagonists.

Objective: To assess the in vivo efficacy of this compound in an acute setting.

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

Materials:

-

This compound

-

Vehicle (e.g., DMSO, saline, or a formulation containing Tween 80)

-

Glucagon

-

Anesthetic (e.g., isoflurane)

-

Blood glucose monitoring system

-

Syringes and needles for administration

Experimental Workflow:

Caption: Workflow for an acute glucagon challenge experiment.

Procedure:

-

Animal Preparation:

-

Acclimatize animals to the housing conditions for at least one week.

-

Fast animals overnight (12-16 hours) with free access to water.

-

-

Compound Administration:

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). Further dilute in saline for injection to minimize DMSO concentration. The final DMSO concentration should ideally be below 5%.

-

Administer the prepared this compound solution or vehicle to the animals via the desired route (intravenous administration has been reported for this compound)[2].

-

-

Glucagon Challenge:

-

After a predetermined time for compound absorption and distribution (e.g., 30-60 minutes), administer a glucagon challenge (e.g., 15 µg/kg, intraperitoneally or intravenously).

-

-

Blood Glucose Monitoring:

-

Measure blood glucose from tail vein blood at baseline (before glucagon administration) and at several time points post-glucagon administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

-

Data Analysis:

-

Plot the blood glucose levels over time for both the this compound treated and vehicle control groups.

-

Calculate the area under the curve (AUC) for the glucose excursion and compare the two groups using appropriate statistical tests.

-

Protocol 2: Chronic Administration in a Diabetic Animal Model

This protocol is designed to evaluate the long-term efficacy of this compound on glycemic control and other metabolic parameters in a diabetic animal model.

Objective: To assess the chronic effects of this compound on metabolic parameters.

Animal Model: Genetically diabetic mice (e.g., db/db or ob/ob mice) or diet-induced obese (DIO) mice.

Materials:

-

This compound

-

Vehicle

-

Animal model of type 2 diabetes

-

Blood glucose monitoring system

-

Equipment for oral glucose tolerance test (OGTT) or insulin tolerance test (ITT)

-

ELISA kits for insulin, glucagon, and other relevant biomarkers

Experimental Workflow:

Caption: Workflow for a chronic in vivo study.

Procedure:

-

Animal and Study Setup:

-

Use an appropriate diabetic animal model. For diet-induced obesity, feed animals a high-fat diet for a specified period to induce insulin resistance and hyperglycemia.

-

Establish baseline measurements for body weight and blood glucose.

-

Randomize animals into treatment and vehicle control groups.

-

-

Chronic Dosing:

-

Administer this compound or vehicle at the desired dose and frequency (e.g., once daily or once weekly) for a predetermined duration (e.g., 4 to 12 weeks). The route of administration (e.g., oral gavage, subcutaneous, or intraperitoneal injection) should be determined based on the compound's properties and the intended clinical route.

-

-

In-life Monitoring:

-

Monitor body weight, food intake, and water intake regularly (e.g., weekly).

-

Measure fasting or random blood glucose levels periodically (e.g., weekly).

-

-

Endpoint Assessments:

-

Towards the end of the study, perform an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT) to assess glucose disposal and insulin sensitivity.

-

At the end of the study, collect terminal blood samples for analysis of HbA1c, plasma lipids, and liver enzymes.

-

Collect tissues such as the pancreas and liver for histopathological analysis to assess any changes in islet morphology or liver steatosis.

-

Data Presentation: Representative Data from Glucagon Receptor Antagonist Studies

The following tables summarize quantitative data from studies on other glucagon receptor antagonists, which can serve as a reference for expected outcomes with this compound.

Table 1: Effects of Glucagon Receptor Antagonists in Diabetic Mouse Models

| Compound | Animal Model | Dose and Duration | Key Findings | Reference |

| REMD 2.59 (mAb) | db/db mice | 5 mg/kg, i.p., once weekly for 12 weeks | Lowered blood glucose, improved glucose tolerance, elevated plasma GLP-1. | [4] |

| REMD 2.59 (mAb) | Lepob/ob mice | 5 mg/kg (single dose) | Suppressed hepatic glucose production, improved whole-body insulin sensitivity. | [5] |

| REGN1193 (mAb) | db/db mice | 10 mg/kg, s.c., single dose | Markedly decreased blood glucose for 18 days. | [6][7] |

| REGN1193 (mAb) | DIO mice | 3, 10, 30 mg/kg, s.c., once weekly for 4 weeks | Reduced blood glucose and body weight. | [6] |

| Cpd 1 (small molecule) | Humanized mice | 50 mg/kg, i.p., single dose | Blocked the rise in glucose after a glucagon challenge. | [8] |

Signaling Pathway

This compound acts by inhibiting the glucagon receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway of the glucagon receptor is initiated by the binding of glucagon, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets to increase hepatic glucose output.

Caption: Glucagon receptor signaling pathway and the point of inhibition by this compound.

References

- 1. INTERCHIM: Bioactive Compounds [interchim.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Glucagon Receptor Blockade With a Human Antibody Normalizes Blood Glucose in Diabetic Mice and Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucagon receptor antagonist upregulates circulating GLP-1 level by promoting intestinal L-cell proliferation and GLP-1 production in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucagon Receptor Antagonism Improves Glucose Metabolism and Cardiac Function by Promoting AMP-Mediated Protein Kinase in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. immune-system-research.com [immune-system-research.com]

- 8. diabetesjournals.org [diabetesjournals.org]

Application Notes and Protocols for Gra EX-25 in Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gra EX-25 is a potent and selective antagonist of the glucagon receptor (GCGR), a critical component in the regulation of glucose homeostasis. By inhibiting the action of glucagon, this compound holds potential as a therapeutic agent for the management of type 2 diabetes and other metabolic disorders characterized by hyperglycemia. These application notes provide a comprehensive overview of the available data on this compound and offer detailed protocols for its investigation in preclinical mouse models.

Disclaimer: To date, specific studies detailing the dosage and administration of this compound in mouse models have not been identified in publicly available literature. The following protocols and dosage information are extrapolated from in vivo studies conducted in rats and from research on other glucagon receptor antagonists in mice. Researchers should consider this information as a starting point and perform dose-response studies to determine the optimal dosage for their specific mouse model and experimental design.

Mechanism of Action

This compound functions by competitively binding to the glucagon receptor, thereby preventing the binding of endogenous glucagon. This antagonism blocks the downstream signaling cascade initiated by glucagon in hepatocytes.

Glucagon Receptor Signaling Pathway and Inhibition by this compound

Application Notes and Protocols: Gra EX-25 and SCC-25 Cell Lines

Introduction

These application notes provide detailed protocols for researchers, scientists, and drug development professionals. The following sections outline experimental procedures for working with the chemical compound Gra EX-25, a glucagon receptor inhibitor, in a cell-based assay, and for the culture of the human squamous cell carcinoma line, SCC-25. While the query specified "this compound cell culture," it is important to note that this compound is a chemical compound, not a designated cell line.[1][2] Therefore, this document presents a protocol for an exemplary experiment using this compound on a relevant cell line, as well as a comprehensive protocol for the distinct and established SCC-25 cell line.

Section 1: this compound Glucagon Receptor Inhibition Assay

This compound is an inhibitor of the glucagon receptor, with IC50 values of 56 nM and 55 nM for rat and human glucagon receptors, respectively.[1] This protocol describes the treatment of a human liver carcinoma cell line (HepG2), which expresses the glucagon receptor, to assess the inhibitory effect of this compound.

Experimental Workflow: this compound Treatment and Viability Assay

Caption: Workflow for assessing HepG2 cell viability after treatment with this compound.

Materials and Reagents

| Material/Reagent | Supplier (Example) | Catalog # (Example) |

| HepG2 Cell Line | ATCC | HB-8065 |

| This compound | CSNpharm | CSN19731 |

| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |

| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |

| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |

| 0.25% Trypsin-EDTA | Thermo Fisher Scientific | 25200056 |

| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |

| 96-well Cell Culture Plates | Corning | 3596 |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

Detailed Protocol: this compound Treatment of HepG2 Cells

1. Cell Culture and Maintenance:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.[3]

-

Passage cells when they reach 80-90% confluency.

2. Cell Seeding for Assay:

-

Aspirate the culture medium and wash the cells with PBS.

-

Add 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 300 x g for 5 minutes.[4]

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

3. Preparation and Addition of this compound:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., 0.1 nM to 10 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate for 48 hours.

4. Cell Viability Assessment (MTT Assay):

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Table 1: Example this compound IC50 Data

| Cell Line | Compound | Assay | Incubation Time | IC50 (nM) |

| Rat Liver Cells | This compound | Glucagon Receptor Binding | N/A | 56[1] |

| Human Liver Cells | This compound | Glucagon Receptor Binding | N/A | 55[1] |

| HepG2 | This compound | MTT Viability Assay | 48 hours | To be determined |

Section 2: SCC-25 Cell Culture Protocol

SCC-25 is a human squamous cell carcinoma cell line derived from the tongue.[5] These cells are adherent and require specific culture conditions for optimal growth.

Thawing and Culturing SCC-25 Cells

Caption: Protocol for reviving frozen SCC-25 cells.

Materials and Reagents

| Material/Reagent | Supplier (Example) | Catalog # (Example) |

| SCC-25 Cell Line | ATCC | CRL-1628 |

| DMEM: Ham's F12 (1:1) | Thermo Fisher Scientific | 11330032 |

| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |

| Hydrocortisone | Sigma-Aldrich | H0888 |

| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |

| T-25 Culture Flasks | Sarstedt | 83.3910 |

Detailed Protocol: Culturing SCC-25 Cells

1. Complete Growth Medium Preparation:

-

Prepare a 1:1 mixture of DMEM and Ham's F12 medium.

-

Supplement with 10% FBS, 400 ng/mL hydrocortisone, and 1% penicillin-streptomycin.

2. Thawing of Frozen Cells:

-

Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.[6]

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 500 x g for 5 minutes.[6]

-

Discard the supernatant and resuspend the cell pellet in 5 mL of complete growth medium.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Replace the medium after 24 hours to remove residual cryoprotectant.

3. Sub-culturing:

-

SCC-25 cells have a doubling time of approximately 32.8 to 50 hours.[5]

-

When cells reach 80-90% confluency, aspirate the medium and wash with PBS.

-

Add 1-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes.

-

Neutralize with complete growth medium, collect the cells, and centrifuge.

-

Resuspend the cells and plate at a recommended split ratio of 1:3 to 1:6.

4. Cryopreservation:

-

Resuspend the cell pellet in freezing medium (e.g., complete growth medium with 5-10% DMSO).[4]

-

Transfer 1 mL of the cell suspension to cryovials.

-

Place the vials in a controlled-rate freezing container at -80°C overnight, then transfer to liquid nitrogen for long-term storage.

Data Presentation

Table 2: SCC-25 Cell Line Characteristics

| Property | Description | Reference |

| Origin | Tongue, Squamous Cell Carcinoma | [5] |

| Morphology | Epithelial | ATCC |

| Growth Mode | Adherent | [6] |

| Doubling Time | ~32.8 - 50 hours | [5] |

| Culture Medium | DMEM/F12 (1:1), 10% FBS, 400 ng/mL Hydrocortisone | ATCC |

| Atmosphere | 37°C, 5% CO2 | [3] |

| Subculture Ratio | 1:3 to 1:6 | ATCC |

Signaling Pathway Implicated in SCC Growth

While a comprehensive signaling pathway for SCC-25 is complex, many squamous cell carcinomas exhibit dysregulation in pathways like the EGFR/MAPK pathway.

References

- 1. SmallMolecules.com | this compound (25mg) from CSNpharm | SmallMolecules.com [smallmolecules.com]

- 2. mybiosource.com [mybiosource.com]

- 3. Cell culture conditions [qiagen.com]

- 4. horizondiscovery.com [horizondiscovery.com]

- 5. Cellosaurus cell line SCC-25 (CVCL_1682) [cellosaurus.org]

- 6. editxor.com [editxor.com]

- 7. sarstedt.com [sarstedt.com]

Application Notes and Protocols for Gra EX-25 in Primary Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gra EX-25 is a potent and selective inhibitor of the glucagon receptor (GCGR).[1] The glucagon receptor, predominantly expressed in the liver, plays a pivotal role in regulating glucose homeostasis by stimulating gluconeogenesis and glycogenolysis. Dysregulation of glucagon signaling is implicated in the pathophysiology of type 2 diabetes and other metabolic disorders. Therefore, inhibitors of the GCGR like this compound are valuable research tools for studying glucagon signaling and have potential therapeutic applications. Primary hepatocytes are the main parenchymal cells of the liver and serve as a crucial in vitro model for studying liver function, metabolism, and the effects of pharmacological agents.[2][3][4] This document provides detailed application notes and protocols for the use of this compound in primary hepatocytes.

Mechanism of Action

This compound exerts its effects by competitively binding to the glucagon receptor, thereby preventing the binding of its natural ligand, glucagon. This inhibition blocks the downstream signaling cascade initiated by glucagon. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates key enzymes involved in glucose production. By inhibiting the initial step of this cascade, this compound effectively blunts the physiological effects of glucagon on hepatocytes.

Signaling Pathway

The following diagram illustrates the canonical glucagon signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for Gra EX-25 Dose-Response Curve Experiment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gra EX-25 is a potent and selective inhibitor of the glucagon receptor (GCGR), a key player in glucose homeostasis. The glucagon receptor is a G-protein coupled receptor (GPCR) primarily expressed in the liver. Upon binding of its endogenous ligand, glucagon, the receptor activates a signaling cascade that leads to an increase in blood glucose levels. By inhibiting this interaction, this compound presents a promising therapeutic strategy for the management of type 2 diabetes and other metabolic disorders.

These application notes provide a detailed protocol for determining the dose-response relationship and the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay. The described methodology utilizes a human embryonic kidney (HEK293) cell line stably expressing the human glucagon receptor and a cyclic AMP (cAMP) response element (CRE) coupled to a luciferase reporter gene. This system allows for a robust and high-throughput compatible assessment of this compound potency.

Glucagon Receptor Signaling Pathway

The binding of glucagon to its receptor initiates a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the heterotrimeric G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in increased gluconeogenesis and glycogenolysis in the liver. In the context of the described assay, the elevated cAMP levels lead to the activation of the CRE-dependent luciferase reporter gene.

Figure 1: Glucagon receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| HEK293 GCGR-CRE-Luciferase Cells | BPS Bioscience | 60502 |

| DMEM, High Glucose | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| 0.25% Trypsin-EDTA | Gibco | 25200056 |

| DPBS (without Ca2+ and Mg2+) | Gibco | 14190144 |

| Glucagon (human) | Sigma-Aldrich | G2044 |

| This compound | In-house/Custom Synthesis | N/A |

| ONE-Glo™ Luciferase Assay System | Promega | E6110 |

| 96-well white, clear-bottom tissue culture plates | Corning | 3610 |

| DMSO, Biotechnology Grade | Sigma-Aldrich | D2650 |

Cell Culture and Maintenance

-

Culture HEK293 GCGR-CRE-Luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells every 2-3 days, or when they reach 80-90% confluency.

Dose-Response Experiment Workflow

Figure 2: Workflow for the this compound dose-response experiment.

Detailed Protocol for IC50 Determination

-

Cell Seeding:

-

Harvest HEK293 GCGR-CRE-Luciferase cells using Trypsin-EDTA and resuspend in fresh culture medium.

-

Seed 20,000 cells in 80 µL of culture medium per well into a 96-well white, clear-bottom plate.

-

Incubate the plate for 24 hours at 37°C with 5% CO2.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform a serial dilution of the this compound stock solution in assay buffer (DMEM + 0.1% BSA) to obtain a range of concentrations (e.g., from 100 µM to 1 pM). Prepare these at 10X the final desired concentration.

-

Prepare a 10X stock solution of Glucagon in assay buffer. The final concentration of Glucagon should be its EC80 (the concentration that gives 80% of the maximal response), which should be determined in a preliminary experiment (typically around 10 nM).

-

-

Compound Addition and Incubation:

-

Add 10 µL of each this compound dilution to the respective wells of the cell plate. For control wells (no inhibitor), add 10 µL of assay buffer with 0.1% DMSO.

-

Incubate the plate for 30 minutes at 37°C.

-

Add 10 µL of the 10X Glucagon stock solution to all wells except the unstimulated control wells (which receive 10 µL of assay buffer).

-

Incubate the plate for 6 hours at 37°C with 5% CO2.

-

-

Luminescence Measurement:

-

Equilibrate the plate and the ONE-Glo™ Luciferase Assay Reagent to room temperature.

-

Add 100 µL of the luciferase reagent to each well.

-

Incubate the plate for 10 minutes at room temperature, protected from light.

-

Measure the luminescence using a microplate reader.

-

Data Presentation and Analysis

The raw luminescence data should be normalized to the controls. The percentage of inhibition is calculated using the following formula:

% Inhibition = 100 x (1 - (RLUsample - RLUunstimulated) / (RLUstimulated - RLUunstimulated))

Where:

-

RLUsample is the relative light units from a well with this compound and Glucagon.

-

RLUunstimulated is the average relative light units from wells with no Glucagon.

-

RLUstimulated is the average relative light units from wells with Glucagon but no this compound.

Plot the % Inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (four-parameter logistic fit) to determine the IC50 value.

Hypothetical Dose-Response Data for this compound

| This compound Conc. (nM) | Log [this compound] (M) | Average RLU | % Inhibition |

| 10000 | -5.0 | 1500 | 98.2 |

| 1000 | -6.0 | 2500 | 90.9 |

| 100 | -7.0 | 8000 | 63.6 |

| 10 | -8.0 | 15000 | 27.3 |

| 1 | -9.0 | 20000 | 9.1 |

| 0.1 | -10.0 | 21500 | 2.3 |

| 0 (Stimulated Control) | N/A | 22000 | 0.0 |

| 0 (Unstimulated Control) | N/A | 1000 | N/A |

Calculated IC50: Approximately 55 nM (based on the hypothetical data).

Logical Relationship for Data Analysis

Figure 3: Logical flow for the analysis of dose-response data.

Conclusion

The provided protocol offers a robust and reliable method for determining the potency of the glucagon receptor inhibitor, this compound. The use of a stable cell line with a luciferase reporter system ensures high sensitivity and reproducibility, making it suitable for compound screening and characterization in a drug discovery setting. Careful execution of this protocol will yield a comprehensive dose-response curve and an accurate IC50 value, which are critical parameters for the preclinical evaluation of this compound.

Application Notes and Protocols for Gra EX-25

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of Gra EX-25, a potent glucagon receptor antagonist. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

This compound is a small molecule inhibitor of the glucagon receptor (GCGR), with IC₅₀ values of 55 nM and 56 nM for the human and rat receptors, respectively.[1][2] By competitively blocking the binding of glucagon to its receptor, this compound effectively inhibits the downstream signaling cascade that leads to increased hepatic glucose production.[2][3] This makes it a valuable tool for studying the physiological roles of glucagon and for the investigation of potential therapeutic strategies for type 2 diabetes and other metabolic disorders.[4]

Physicochemical and Handling Information

Proper handling and storage of this compound are critical for maintaining its stability and activity. The following table summarizes its key physicochemical properties and recommended storage conditions.

| Property | Value |

| Molecular Formula | C₂₉H₃₆F₃N₃O₅ |

| Molecular Weight | 563.6 g/mol [3], 563.62 g/mol [4] |

| CAS Number | 307983-31-9[3][4] |

| Appearance | Solid powder[4] |

| Purity | >98% |

| Solubility | |

| DMSO | ≥20 mg/mL, 25 mg/mL[3] |

| DMF | 25 mg/mL[3] |

| Ethanol | 10 mg/mL[3] |

| DMSO:PBS (pH 7.2) (1:8) | 0.1 mg/mL[3] |

| Storage (Powder) | -20°C for up to 3 years, 4°C for up to 2 years |

| Storage (in Solvent) | -80°C for up to 6 months, -20°C for up to 1 month |

Mechanism of Action: Glucagon Receptor Signaling Pathway

This compound exerts its effects by antagonizing the glucagon receptor, a G-protein coupled receptor (GPCR) primarily expressed in the liver and kidneys. The binding of glucagon to its receptor initiates a signaling cascade that plays a crucial role in glucose homeostasis.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated micropipettes

Procedure:

-

Calculate the required mass of this compound:

-

Molecular Weight (MW) = 563.6 g/mol

-

To prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = 10 mmol/L * 1 L/1000 mL * 563.6 g/mol * 1000 mg/g * 1 mL = 5.636 mg

-

-

-

Weigh the this compound powder:

-